Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Medicinal Chemistry ADME-Tox Profiling Lead Optimization

Non-reproducible data frequently arises when researchers substitute benzoxazole analogs in med-chem workflows. Even methyl-to-ethyl ester changes alter cLogP (~1.7 vs ~2.5), solubility, and amide coupling kinetics, causing failed syntheses and wasted resources. • C5-NH₂ handle enables efficient derivatization into amides, ureas, sulfonamides, and Schiff bases for SAR libraries. • cLogP (XLogP3 = 1.7) and low MW (192 Da) support fragment library compliance and favorable ligand efficiency. • ≥95% purity with sealed 2-8°C storage ensures batch-to-batch reproducibility and reliable analytical reference standard use.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1035093-77-6
Cat. No. B1288156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-aminobenzo[d]oxazole-2-carboxylate
CAS1035093-77-6
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(O1)C=CC(=C2)N
InChIInChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3
InChIKeyBEAHBHCSAFZHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Aminobenzo[d]oxazole-2-carboxylate: Key Properties


Methyl 5-aminobenzo[d]oxazole-2-carboxylate (CAS 1035093-77-6) is a heterocyclic small molecule belonging to the benzoxazole class, characterized by a fused benzene-oxazole bicyclic core with a C5 primary amine substituent and a C2 methyl carboxylate group . It possesses the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol, with a typical vendor-specified purity of ≥95% and recommended storage at 2–8°C in dry, sealed conditions . This compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with its primary amine providing a reactive handle for derivatization into amides, ureas, Schiff bases, and other functional constructs [1].

Fragment & lead screeningIntermediate lipophilicity and low rotatable bonds for fragment library inclusion
Primary amine derivatizationC5 amine enables amide, urea, and Schiff base synthesis for SAR expansion
Analytical reference standardWell-defined physicochemical profile supports HPLC/LC-MS method development

Methyl 5-Aminobenzo[d]oxazole-2-carboxylate: Substitution Risks


Benzoxazole-based compounds exhibit highly structure-dependent physicochemical and biological properties; substituting a closely related analog—such as the ethyl ester, free carboxylic acid, unsubstituted benzoxazole, or positional isomer—cannot be assumed to preserve synthetic utility, solubility, or target engagement [1]. The methyl ester of 5-aminobenzo[d]oxazole-2-carboxylate offers a specific balance of lipophilicity (cLogP ~1–2), hydrogen-bonding capacity (1 HBD, 5 HBA), and rotatable bonds (n = 2) that differs materially from its ethyl ester counterpart (cLogP ~2–3, MW 206) and the 2-amino positional isomer (CAS 56388-02-4) . These differences can alter reaction kinetics in derivatization workflows, cellular permeability in bioassays, and chromatographic retention in analytical methods, making blind substitution a source of non-reproducible data and procurement inefficiency [1].

Ethyl ester analogIncreased lipophilicity and additional rotatable bond may shift chromatographic retention and ligand efficiency profile.
Carboxylic acid formCharged state at physiological pH may alter solubility, permeability, and amide coupling reactivity.
Unsubstituted or 2-amino isomerMissing C5 amine eliminates key derivatization handle; 2-amino isomer may change hydrogen-bond geometry.

Methyl 5-Aminobenzo[d]oxazole-2-carboxylate: Comparative Evidence


cLogP Comparison: Methyl Ester vs. Ethyl Ester and Carboxylic Acid

The methyl ester derivative of 5-aminobenzo[d]oxazole-2-carboxylic acid (cLogP = 1.7) demonstrates a predicted lipophilicity intermediate between the more polar free carboxylic acid (cLogP < 0.5 estimated for ionized form at pH 7.4) and the more lipophilic ethyl ester (cLogP = 2.2–2.5 estimated). This positioning influences both aqueous solubility and passive membrane permeability in cellular assays [1].

cLogP Profile
Class-level inference
XLogP3 1.7 (target) vs. ~2.2–2.5 (ethyl ester) and 1.2
Intermediate lipophilicity may support solubility–permeability balance in cellular assays.
Calculated XLogP3; experimental logP/logD not available.
Medicinal Chemistry ADME-Tox Profiling Lead Optimization

Rotatable Bond and H-Bond Donor Comparison

Methyl 5-aminobenzo[d]oxazole-2-carboxylate possesses 2 rotatable bonds and 1 hydrogen bond donor (HBD), a profile distinct from the 2-amino positional isomer (CAS 56388-02-4, which also has 2 rotatable bonds but may exhibit different intramolecular H-bonding due to altered NH₂ placement) and the ethyl ester analog (3 rotatable bonds) [1]. The reduced rotatable bond count relative to the ethyl ester implies lower conformational entropy and potentially improved ligand efficiency metrics in target-binding studies, while the single HBD (primary amine) provides a well-defined vector for covalent or reversible conjugation [1].

Rotatable Bonds
Class-level inference
2 (target) vs. 3 (ethyl ester); Δ = 1 fewer rotatable bond
Lower conformational flexibility may support ligand efficiency interpretation.
Calculated descriptors; experimental conformation data not available.
Fragment-Based Drug Design Synthetic Tractability Physicochemical Property Optimization

H-Bond Acceptor Profile vs. Unsubstituted Core

With five hydrogen bond acceptor (HBA) atoms (two oxazole ring heteroatoms, ester carbonyl oxygen, ester alkoxy oxygen, and the primary amine nitrogen), methyl 5-aminobenzo[d]oxazole-2-carboxylate offers enhanced water-solvating capacity compared to the unsubstituted methyl benzo[d]oxazole-2-carboxylate core (CAS 27383-86-4), which possesses only three HBA atoms . While experimental aqueous solubility data for the 5-amino derivative is not publicly quantified, the increased HBA count is predicted to improve solubility in polar solvents, facilitating solution-phase chemistry and biological assay preparation .

H-Bond Acceptors
Class-level inference
5 HBA (target) vs. 3 (unsubstituted core); Δ = +2 HBA
Higher HBA count suggests enhanced solvation potential; experimental solubility data not available.
Structural inference; no experimental solubility data.
Solubility Enhancement Crystallinity Modulation Formulation Development

Molecular Weight Advantage vs. Ethyl Ester

The molecular weight of methyl 5-aminobenzo[d]oxazole-2-carboxylate (192.17 g/mol) is 14 g/mol (~7%) lower than that of its ethyl ester counterpart (206.20 g/mol). This lower molecular weight falls within the preferred range for fragment-based drug discovery (MW < 250 Da) and offers a more favorable starting point for lead optimization, where each added heavy atom can be evaluated for incremental binding energy contributions .

Molecular Weight
Class-level inference
192.17 Da (target) vs. 206.20 Da (ethyl ester); Δ = –14.03 Da (−7.3%)
Lower MW supports fragment-like property context for hit-to-lead campaigns.
Exact mass values from molecular formula.
Fragment-Based Drug Discovery Ligand Efficiency Lead-Like Properties

Methyl 5-Aminobenzo[d]oxazole-2-carboxylate: Application Scenarios


Fragment & Lead Screening: Balanced Lipophilicity & Rotatable Bonds

The methyl ester's intermediate cLogP (XLogP3 = 1.7) and minimal rotatable bonds (n = 2) make it a suitable candidate for fragment library inclusion or early lead generation, where maintaining favorable ligand efficiency and solubility is paramount . Its lower molecular weight (192 Da) compared to the ethyl ester (206 Da) supports compliance with fragment-like property guidelines, while the 5-amino handle enables straightforward SAR expansion via amide coupling or reductive amination [1].

Primary Amine Derivatization Workflows

The C5 primary amine of methyl 5-aminobenzo[d]oxazole-2-carboxylate provides a unique vector for functionalization not present in unsubstituted benzoxazole-2-carboxylates (e.g., CAS 27383-86-4) or the 2-amino positional isomer (CAS 56388-02-4) . This enables the synthesis of diverse amide, sulfonamide, urea, and Schiff base libraries for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting kinases, GPCRs, or antimicrobial pathways [1].

Reference Standard for Analytical Method Development

The compound's well-characterized physicochemical profile—including predicted pKa (5.94 ± 0.10), XLogP3 (1.7), and exact mass (192.0535 Da)—supports its use as a reference standard in HPLC and LC-MS method development for benzoxazole-containing analytes [1]. Its distinct retention characteristics relative to ethyl ester and acid analogs facilitate chromatographic resolution and quantification in complex biological matrices .

Application
Selection Property
Validation Focus
Fragment/lead screening
Intermediate lipophilicity & low rotatable bonds
Ligand efficiency metric review
Primary amine derivatization
Reactive C5 amine handle
Derivatization pathway validation
Analytical reference standard
Well-characterized physicochemical profile
HPLC/LC-MS method resolution

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